Fluoroethylcholine chloride
Overview
Description
Fluoroethylcholine chloride is a chemical compound that has garnered significant attention in the field of medical imaging, particularly in positron emission tomography (PET) scans. This compound is a derivative of choline, a vital nutrient that plays a crucial role in various biological processes, including cell membrane synthesis and neurotransmission. This compound is primarily used as a radiotracer in PET imaging to detect and monitor various types of cancers, including prostate cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluoroethylcholine chloride typically involves a two-step reaction process. Initially, tetrabutylammonium fluoride is reacted with 1,2-bis(tosyloxy)ethane to produce 2-fluoroethyl tosylate. This intermediate is then reacted with N,N-dimethylethanolamine to yield this compound . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound is often automated to ensure consistency and efficiency. An automated apparatus is used to carry out the synthesis, purification, and preparation of the compound for clinical use. This apparatus ensures that the radiochemical yield remains within the range of 35% to 45%, with high reliability and minimal failure rates .
Chemical Reactions Analysis
Types of Reactions: Fluoroethylcholine chloride undergoes various chemical reactions, including nucleophilic substitution and phosphorylation. In the presence of choline kinase, it is phosphorylated to form phosphoryl-fluoroethylcholine, which is then integrated into phospholipids within cells .
Common Reagents and Conditions:
Nucleophilic Substitution: Tetrabutylammonium fluoride and 1,2-bis(tosyloxy)ethane.
Phosphorylation: Choline kinase enzyme.
Major Products:
Phosphoryl-fluoroethylcholine: Formed through the action of choline kinase.
Phospholipids: Integrated into cell membranes.
Scientific Research Applications
Fluoroethylcholine chloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Imaging: Used as a radiotracer in PET scans to detect and monitor various cancers, including prostate cancer.
Neuroimaging: Helps in studying brain tumors and other neurological conditions.
Pharmacokinetics: Used to study the distribution and metabolism of choline-based compounds in the body.
Drug Development: Assists in the development of new therapeutic agents targeting choline metabolism.
Mechanism of Action
Fluoroethylcholine chloride is often compared with other choline-based radiotracers, such as fluoromethylcholine and carbon-11 choline.
Fluoromethylcholine: Similar to this compound but has a different fluorine substitution.
Carbon-11 Choline: Another choline-based radiotracer with a shorter half-life, limiting its use to facilities with on-site cyclotrons.
Uniqueness: this compound is unique due to its longer half-life compared to carbon-11 choline, allowing for broader clinical application. Additionally, its high uptake in tumor cells makes it particularly useful for cancer imaging .
Comparison with Similar Compounds
- Fluoromethylcholine
- Carbon-11 Choline
Properties
IUPAC Name |
2-fluoroethyl-(2-hydroxyethyl)-dimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15FNO.ClH/c1-8(2,4-3-7)5-6-9;/h9H,3-6H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFIBDRAGXLYET-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CCF.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716957 | |
Record name | 2-Fluoro-N-(2-hydroxyethyl)-N,N-dimethylethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479407-08-4 | |
Record name | Fluoroethylcholine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479407084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-N-(2-hydroxyethyl)-N,N-dimethylethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUOROETHYLCHOLINE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F5RT94SS9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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